tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a methoxymethylcarbamoyl group, and an oxazolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple stepsIndustrial production methods may involve the use of tert-butyl hydroperoxide and other reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl nitrite: Involved in radical cascade reactions for synthesizing isoxazoles.
tert-Butyl acrylate: Used in living radical polymerization for the production of polymers.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(7-19-13(15,4)5)10(16)14-8-18-6/h9H,7-8H2,1-6H3,(H,14,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKUWTMSCCSEMQ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)NCOC)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)NCOC)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.